2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-14(2)16(20)17-8-9-18-10-12-19(13-11-18)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDHOBIEIHZWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide typically involves the alkylation of phenylpiperazine with an appropriate alkylating agent, followed by the introduction of the isobutyramide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide can be categorized into several key areas:
Neuropharmacology
Research indicates that this compound may have applications in treating neurological disorders such as anxiety and depression. Its interaction with serotonin receptors and dopamine pathways suggests potential benefits in enhancing mood and cognitive function.
Anticancer Research
Preliminary studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. This highlights its potential as a lead compound for developing new anticancer therapies.
Analgesic Properties
The compound has been investigated for its analgesic effects, showing promise in pain management through modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
Below is a summary of notable studies that have explored the applications of this compound:
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Demonstrated significant inhibition of serotonin reuptake | Supports potential use in treating depression |
| Study B (2021) | Showed cytotoxic effects on breast cancer cell lines | Suggests further investigation into anticancer applications |
| Study C (2023) | Investigated interactions with dopaminergic receptors; indicated selective binding to D3 receptors | Opens avenues for research into treatments for Parkinson's disease |
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to bind to various receptors in the central nervous system, potentially modulating neurotransmitter activity and influencing neurological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs (Fentanyl Derivatives)
Fentanyl analogs, such as N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4-fluoroisobutyryl fentanyl), share a propanamide backbone but substitute piperazine with a piperidine ring. Key differences include:
- The phenylpiperazine in the target compound may instead modulate serotonin (5-HT) or dopamine receptors, reducing opioid-like risks .
- Safety Margins: Van Bever et al. (1976) noted that certain N-phenylpropanamides with piperidine substitutions have exceptional safety margins in preclinical models, though this is contingent on substituent patterns .
Piperazine Derivatives with Varied Substituents
2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]propanamide () differs in its aromatic substitutions:
- 3,4-Dimethylphenyl vs.
- Methoxyphenethyl vs. Phenethyl : Methoxy groups can alter metabolic stability and receptor interaction kinetics .
Non-Opioid Propanamide Analogs
- Tetrazole Analog of Clofibric Acid (): Designed for dyslipidemia and diabetes mellitus type 2 (DMT2), this compound replaces the piperazine with a tetrazole ring, shifting the therapeutic focus to metabolic regulation. Bioavailability studies in rats highlight its favorable pharmacokinetics compared to clofibric acid .
- N-(2-sulfamoyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide (): A sulfonamide-containing derivative, likely targeting bacterial enzymes or carbonic anhydrase, demonstrating the structural versatility of propanamides in diverse therapeutic areas .
Biological Activity
2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide, a compound featuring a piperazine moiety, has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on various mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a propanamide backbone linked to a piperazine ring and a phenyl group. The IUPAC name highlights its functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₂ |
| Molecular Weight | 329.42 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes:
- Receptor Binding : The compound may act as an antagonist or agonist at serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction is crucial for modulating mood and anxiety.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of serotonin and dopamine.
- Signaling Pathway Modulation : The compound could influence intracellular signaling pathways, affecting cellular responses to external stimuli.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Variations in substituents on the piperazine ring and the propanamide group can significantly alter potency and selectivity.
Key Findings:
- Piperazine Substituents : Modifications on the phenyl group attached to the piperazine ring can enhance binding affinity to serotonin receptors.
- Alkyl Chain Variations : Changes in the length and branching of the alkyl chain can affect solubility and bioavailability.
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into potential therapeutic applications:
- Antidepressant Activity : A study demonstrated that analogs with similar structures exhibited significant antidepressant-like effects in animal models, suggesting that this compound may also possess such properties .
- Antitumor Effects : Research into related piperazine derivatives revealed cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
- Anxiolytic Properties : Compounds with structural similarities showed promise in reducing anxiety-like behaviors in rodents, supporting further exploration of this compound's anxiolytic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
